

An In-depth Technical Guide to 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluoro-2-methoxy-3-nitropyridine**

Cat. No.: **B580695**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **5-Fluoro-2-methoxy-3-nitropyridine**, a key intermediate in medicinal chemistry and drug development.

Molecular Structure and Properties

5-Fluoro-2-methoxy-3-nitropyridine is a substituted pyridine derivative with the chemical formula C₆H₅FN₂O₃.^[1] Its structure incorporates a pyridine ring functionalized with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.

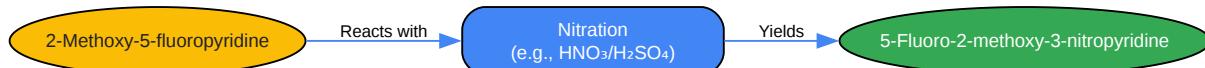
Table 1: Physicochemical Properties of **5-Fluoro-2-methoxy-3-nitropyridine**

Property	Value	Reference
IUPAC Name	5-fluoro-2-methoxy-3-nitropyridine	[1]
CAS Number	1211534-27-8	[2]
Molecular Formula	C ₆ H ₅ FN ₂ O ₃	[1]
Molecular Weight	172.11 g/mol	[1]
Appearance	Solid (form may vary)	
Purity	Typically ≥95%	
InChI	InChI=1S/C6H5FN2O3/c1-12-6-5(10)11)2-4(7)3-8-6/h2-3H,1H3	[1]
InChIKey	AUTWTMWCSZVKJT-UHFFFAOYSA-N	[1]
SMILES	COC1=NC=C(F)C=C1-- INVALID-LINK--[O-]	
Topological Polar Surface Area	67.9 Å ²	[1]
XLogP3	1.1	[1]

Spectroscopic Data

While comprehensive, publicly available spectra for **5-Fluoro-2-methoxy-3-nitropyridine** are limited, data for analogous compounds provide insights into the expected spectral characteristics. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling


patterns and chemical shifts of the aromatic protons would be influenced by the positions of the fluoro, methoxy, and nitro substituents.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methoxy group carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
- ^{19}F NMR: A signal corresponding to the fluorine atom at the 5-position would be observed, with its chemical shift and coupling constants providing valuable structural information.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C-F, C-O (methoxy), and NO_2 (nitro) functional groups, in addition to the vibrations of the pyridine ring.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 172.028. Fragmentation patterns can provide further structural elucidation.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of **5-Fluoro-2-methoxy-3-nitropyridine** is not readily available in the public domain. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed.

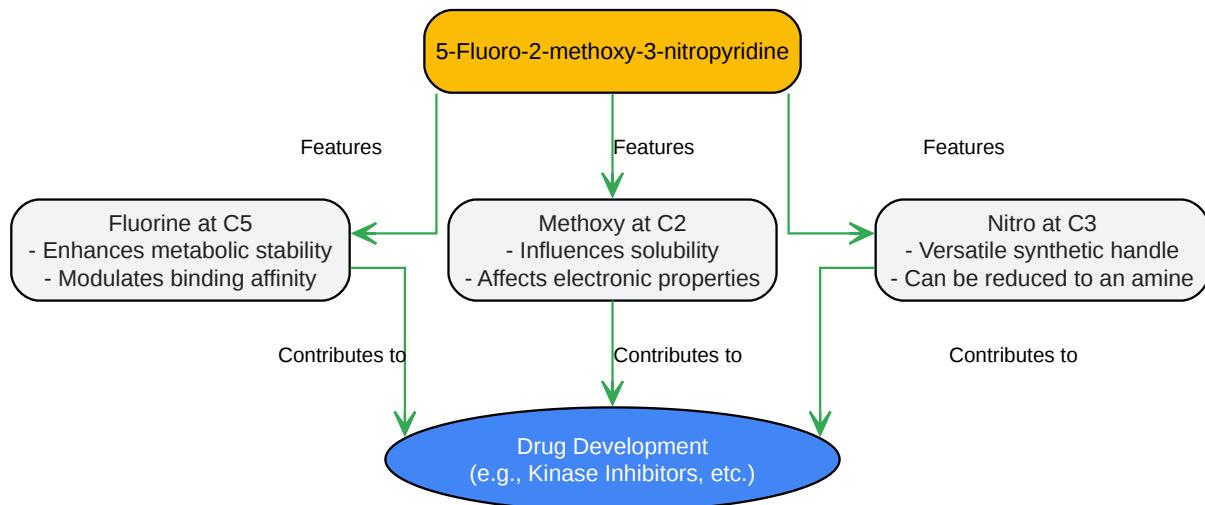
A common strategy for the synthesis of substituted nitropyridines involves the nitration of a suitable precursor. In this case, the synthesis could potentially start from 2-methoxy-5-fluoropyridine.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Fluoro-2-methoxy-3-nitropyridine**.

Experimental Protocol (Hypothetical):

- Nitration: To a cooled solution of 2-methoxy-5-fluoropyridine in concentrated sulfuric acid, a nitrating agent (such as a mixture of nitric acid and sulfuric acid) would be added dropwise while maintaining a low temperature to control the exothermic reaction.
- Reaction Monitoring: The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.
- Work-up: Upon completion, the reaction mixture would be carefully poured onto ice, and the resulting precipitate would be collected by filtration.
- Purification: The crude product would then be purified using appropriate methods such as recrystallization or column chromatography to yield pure **5-Fluoro-2-methoxy-3-nitropyridine**.


The reactivity of **5-Fluoro-2-methoxy-3-nitropyridine** is largely dictated by its functional groups. The electron-withdrawing nature of the nitro and fluoro groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group can also be reduced to an amino group, providing a handle for further functionalization.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, and the unique combination of fluoro, methoxy, and nitro groups in **5-Fluoro-2-methoxy-3-nitropyridine** makes it a valuable intermediate for the synthesis of novel pharmaceutical agents.

The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The methoxy group can influence solubility and electronic properties. The nitro group serves as a versatile synthetic handle that can be converted to other functional groups, allowing for the exploration of a diverse chemical space.

While specific drugs derived from this exact intermediate are not prominently documented, its structural motifs are present in various classes of biologically active compounds, suggesting its potential in the development of therapies for a range of diseases.

[Click to download full resolution via product page](#)

Caption: Key structural features and their relevance in drug development.

Safety and Handling

5-Fluoro-2-methoxy-3-nitropyridine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

Table 2: Hazard Statements and Precautionary Measures

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P264: Wash hands thoroughly after handling.
H315: Causes skin irritation	P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

It is imperative that this compound is handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

5-Fluoro-2-methoxy-3-nitropyridine is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its distinct molecular architecture provides a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data and specific applications are still emerging, the foundational knowledge of its structure, properties, and plausible synthetic pathways laid out in this guide serves as a crucial resource for researchers and scientists working at the forefront of pharmaceutical innovation. Further research into the reactivity and biological screening of derivatives of this compound is warranted to fully unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. parchem.com [parchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluoro-2-methoxy-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580695#5-fluoro-2-methoxy-3-nitropyridine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

